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Compound of Interest

Compound Name: 5-Aminoisotonitazene

Cat. No.: B8820943 Get Quote

An In-Depth Technical Guide to 5-
Aminoisotonitazene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and pharmacology of 5-Aminoisotonitazene. It includes detailed experimental protocols for its

analysis and discusses its role as a metabolite of the potent synthetic opioid, isotonitazene.

Chemical Structure and Properties
5-Aminoisotonitazene is a benzimidazole-derived synthetic opioid and a primary active

metabolite of isotonitazene.[1][2] The core structure consists of a benzimidazole ring system,

which is characteristic of the "nitazene" class of opioids.

Table 1: Chemical and Physical Properties of 5-Aminoisotonitazene
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Property Value Reference

IUPAC Name

N,N-diethyl-2-[[4-(1-

methylethoxy)phenyl]methyl]-5

-amino-1H-benzimidazole-1-

ethanamine

[1]

Synonyms 5-Amino Isotodesnitazene [1]

CAS Number 2732926-25-7 [1]

Molecular Formula C23H32N4O [1]

Molecular Weight 380.53 g/mol

Appearance
Not explicitly stated, but likely

a solid at room temperature.

Solubility

Soluble in DMF (25 mg/ml),

DMSO (20 mg/ml), and

Ethanol (10 mg/ml). Sparingly

soluble in a 1:1 solution of

DMF:PBS (pH 7.2) (0.5

mg/ml).

[1]

Melting Point Not available.

Boiling Point Not available.

Pharmacology
5-Aminoisotonitazene is an active opioid agonist, though it is less potent than its parent

compound, isotonitazene.[3] Its primary mechanism of action is through the activation of the µ-

opioid receptor (MOR), which is responsible for the analgesic and euphoric effects of opioids,

as well as their adverse effects like respiratory depression.

Table 2: Pharmacological Data for 5-Aminoisotonitazene
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Parameter Value Assay System Reference

µ-Opioid Receptor

(MOR) EC50
383 nM

In vitro functional

assay
[3]

Signaling Pathway
The activation of the µ-opioid receptor by an agonist like 5-Aminoisotonitazene initiates a G-

protein mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease

in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion

channels. The overall effect is a reduction in neuronal excitability and neurotransmitter release,

resulting in analgesia.

5-Aminoisotonitazene µ-Opioid
Receptor

Binds to Gi/Go
Protein

Activates

Adenylyl
Cyclase

Inhibits

Ion Channels
(Ca2+, K+)

Modulates

cAMP
Converts

ATP

Decreased Neuronal
Excitability Analgesia

Click to download full resolution via product page

µ-Opioid receptor signaling pathway activation.

Metabolism
5-Aminoisotonitazene is a metabolite of isotonitazene, formed through the reduction of the

nitro group at the 5-position of the benzimidazole ring.[2][3][4] This metabolic transformation is

a common pathway for nitroaromatic compounds. In forensic casework, 5-aminosotonitazene

has been identified predominantly in blood samples of individuals exposed to isotonitazene.[2]

[4]

Experimental Protocols
Synthesis
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A specific, detailed experimental protocol for the direct synthesis of 5-Aminoisotonitazene is

not readily available in the reviewed literature. However, its synthesis would logically proceed

via the reduction of the nitro group of isotonitazene.

General Procedure for Nitro Group Reduction:

A common method for the reduction of an aromatic nitro group to an amine involves the use of

a reducing agent such as tin(II) chloride in the presence of a strong acid like hydrochloric acid,

or through catalytic hydrogenation.

Method 1: Tin(II) Chloride Reduction

Dissolve Isotonitazene in a suitable solvent (e.g., ethanol).

Add an excess of tin(II) chloride dihydrate.

Add concentrated hydrochloric acid and heat the mixture under reflux.

Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).

Upon completion, neutralize the reaction mixture and extract the product with an organic

solvent.

Purify the crude product by chromatography.

Method 2: Catalytic Hydrogenation

Dissolve Isotonitazene in a suitable solvent (e.g., ethanol or ethyl acetate).

Add a catalyst, such as palladium on carbon (Pd/C).

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

Stir the reaction at room temperature until the uptake of hydrogen ceases.

Filter the catalyst and concentrate the filtrate to obtain the product.

Purify as needed.
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Analytical Methodologies
The quantification of 5-Aminoisotonitazene in biological matrices is typically performed using

liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 3: LC-MS/MS Parameters for the Analysis of 5-Aminoisotonitazene

Parameter Description Reference

Instrumentation

Liquid chromatograph coupled

to a triple quadrupole mass

spectrometer

[3][5]

Sample Preparation
Basic liquid-liquid extraction or

solid-phase extraction
[5]

Chromatographic Column C18 analytical column [5]

Mobile Phase

Gradient elution with a mixture

of aqueous and organic

solvents (e.g., ammonium

formate buffer and

methanol/acetonitrile)

Ionization Mode
Positive Electrospray

Ionization (ESI+)

Detection Mode
Multiple Reaction Monitoring

(MRM)
[5]

Calibration Range 1.0 - 50 ng/mL in blood [3][5]

Limit of Detection (LOD) 0.1 ng/mL in blood [3][5]

Limit of Quantitation (LOQ) 1.0 ng/mL in blood [3][5]

Representative Experimental Workflow:
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LC-MS/MS analytical workflow.

In Vitro Pharmacological Assays
µ-Opioid Receptor Binding Assay (General Protocol):

This assay determines the affinity of a compound for the µ-opioid receptor.
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Materials: Cell membranes expressing the human µ-opioid receptor, a radiolabeled µ-opioid

receptor ligand (e.g., [³H]-DAMGO), test compound (5-Aminoisotonitazene), and

appropriate buffers.

Procedure:

Incubate the cell membranes with various concentrations of the test compound and a fixed

concentration of the radioligand.

Allow the binding to reach equilibrium.

Separate the bound and free radioligand by rapid filtration.

Measure the radioactivity of the filter-bound material using liquid scintillation counting.

Data Analysis: Determine the IC50 value (the concentration of the test compound that

inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then

be calculated using the Cheng-Prusoff equation.

µ-Opioid Receptor Functional Assay (e.g., [³⁵S]GTPγS Binding Assay - General Protocol):

This assay measures the functional activation of the µ-opioid receptor by an agonist.

Materials: Cell membranes expressing the human µ-opioid receptor, [³⁵S]GTPγS, GDP, test

compound (5-Aminoisotonitazene), and assay buffer.

Procedure:

Incubate the cell membranes with various concentrations of the test compound in the

presence of [³⁵S]GTPγS and GDP.

The agonist-activated receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα

subunit.

Separate the bound and free [³⁵S]GTPγS by filtration.

Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
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Data Analysis: Plot the concentration-response curve to determine the EC50 (the

concentration of the agonist that produces 50% of the maximal response) and the Emax (the

maximal effect produced by the agonist).

Conclusion
5-Aminoisotonitazene is a pharmacologically active metabolite of isotonitazene that acts as a

µ-opioid receptor agonist. While less potent than its parent compound, its presence in

biological samples is a clear indicator of exposure to isotonitazene. The analytical methods

described provide a robust framework for its detection and quantification in forensic and clinical

settings. Further research into the specific synthetic pathways and a more detailed toxicological

profile of 5-Aminoisotonitazene would be beneficial for a more complete understanding of its

pharmacological and toxicological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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